

Potency of NF449 Across P2X Receptor Orthologs: A Comparative Analysis

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Compound of Interest

Compound Name: *NF449 Sodium Salt*

Cat. No.: *B15157035*

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NF449 is a potent and selective antagonist of the P2X1 receptor, a ligand-gated ion channel activated by extracellular ATP. Its efficacy and selectivity have been characterized across different species, primarily in rat and human orthologs. This guide provides a comparative overview of the inhibitory concentration (IC50) of NF449 for various P2X receptor subtypes, supported by experimental data and detailed methodologies for researchers in pharmacology and drug development.

Comparative IC50 Data of NF449

The inhibitory activity of NF449 varies significantly across different P2X receptor subtypes and orthologs. The following table summarizes the reported IC50 values, highlighting the compound's strong preference for the P2X1 receptor.

Receptor Ortholog/Subtype	IC50 (nM)	Comments
Rat P2X Receptors		
rP2X1	0.28[1][2][3][4][5]	Highly potent antagonism.
rP2X1+5 (heteromer)	0.69[1][2][3][4][5]	Potent antagonism.
rP2X2	47,000[3][4]	Significantly lower potency.
rP2X2+3 (heteromer)	120[1][2][3][4][5]	Moderate potency.
rP2X3	1,820[3][4]	Lower potency compared to P2X1.
rP2X4	> 300,000[3][4]	Very low to no activity.
Human P2X Receptors		
hP2X1	0.05[6]	Picomolar potency observed.
hP2X7	40,000[6]	Significantly lower potency.
Native Tissue		
Rat Vas Deferens (P2X1)	pIC50 = 6.31 (approx. 490 nM) [7]	Demonstrates in situ antagonism.
Washed Human Platelets (P2X1)	IC50 = 83 nM (for shape change)[8]	Inhibition of a functional response.

Experimental Protocols

The determination of NF449's IC50 values involves heterologous expression of P2X receptors in cellular systems and functional assays on native tissues. Below are detailed methodologies for key experiments.

Two-Microelectrode Voltage-Clamp (TEVC) in *Xenopus* Oocytes

This technique is a cornerstone for characterizing the activity of antagonists on ion channels expressed in a controlled environment.

1. Oocyte Preparation and Receptor Expression:

- *Xenopus laevis* oocytes are surgically removed and defolliculated.
- cRNA encoding the desired human or rat P2X receptor subunit(s) is injected into the oocytes.
- Injected oocytes are incubated for 2-5 days to allow for receptor expression on the plasma membrane.

2. Electrophysiological Recording:

- An oocyte is placed in a recording chamber and perfused with a standard saline solution.
- Two microelectrodes, filled with KCl, are inserted into the oocyte to clamp the membrane potential (typically at -70 mV).
- The P2X receptor is activated by applying ATP at a concentration that elicits a submaximal response (e.g., 1 μ M for hP2X1).[6]

3. IC50 Determination:

- Increasing concentrations of NF449 are co-applied with the activating concentration of ATP.
- The peak inward current induced by ATP is measured in the absence and presence of different NF449 concentrations.
- The percentage of inhibition is calculated for each NF449 concentration, and the data are fitted to a concentration-response curve to determine the IC50 value.
- A Schild analysis can be performed to determine the nature of the antagonism (competitive or non-competitive), yielding a pA2 value.[6]

Experimental workflow for IC50 determination using TEVC.

Functional Assays in Native Tissues

These assays assess the inhibitory effect of NF449 on the physiological responses mediated by endogenous P2X1 receptors.

1. Rat Vas Deferens Smooth Muscle Contraction:

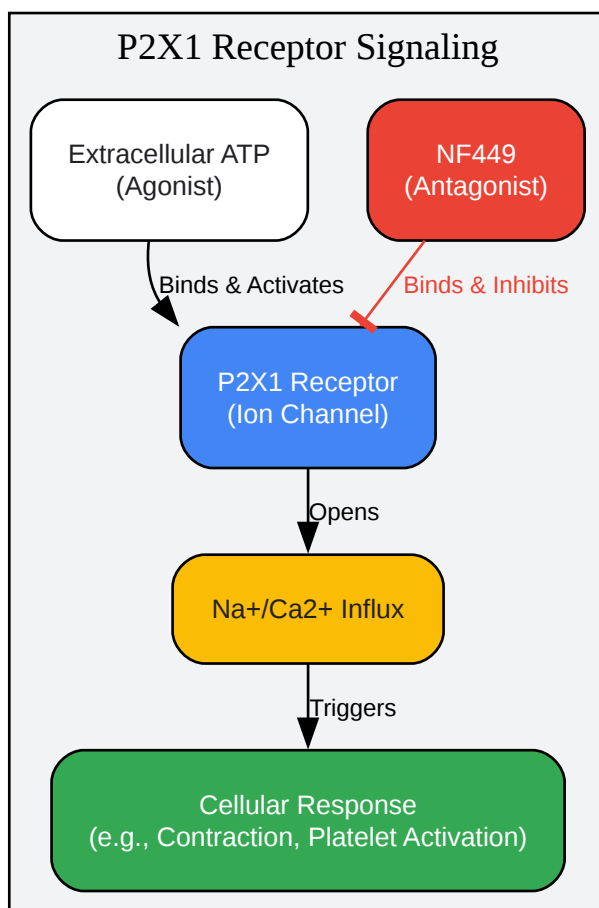
- The isolated rat vas deferens is mounted in an organ bath containing a physiological salt solution, and its contractions are measured isometrically.
- The tissue is stimulated with a P2X1 receptor agonist, such as α,β -methylene ATP, to induce smooth muscle contraction.
- Cumulative concentration-response curves for the agonist are generated in the absence and presence of various concentrations of NF449 to determine the pIC₅₀.[\[7\]](#)

2. Human Platelet Aggregation and Shape Change:

- Washed human platelets are prepared from fresh blood samples.
- Platelet shape change is measured by monitoring changes in light transmission in an aggregometer.
- Platelets are stimulated with a P2X1 agonist (e.g., α,β -methylene ATP) in the presence of apyrase to prevent the activation of P2Y receptors by any released ADP.
- The inhibitory effect of different concentrations of NF449 on the agonist-induced shape change is measured to calculate the IC₅₀.[\[8\]](#)

Signaling Pathway of P2X1 Receptor Antagonism

NF449 acts as a competitive antagonist at the P2X1 receptor, preventing the binding of the endogenous agonist ATP. This inhibition blocks the influx of cations (Na⁺ and Ca²⁺) through the channel, thereby preventing downstream cellular responses such as smooth muscle contraction and platelet activation.



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Antagonistic action of NF449 on the P2X1 signaling pathway.

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